(Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-17-3-4-19-18(13-25(14-27-19)12-15-5-8-23-9-6-15)22(17)28-20(21)10-16-2-1-7-24-11-16/h1-11H,12-14H2/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOAQISWMKGWQA-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates multiple functional groups, which may influence its biological activity. The molecular formula is with a molecular weight of 371.4 g/mol. Its structure includes a benzofuroxazine core, which is known for various pharmacological activities.
Research indicates that compounds similar to this compound may interact with specific biological targets such as receptors and enzymes. For instance:
- P2X4 Receptor Modulation : The P2X4 receptor is implicated in neuropathic pain and vasodilation. Compounds targeting this receptor can provide therapeutic benefits in pain management and inflammation control .
- Antineoplastic Activity : Some derivatives of benzofuroxazine structures have shown promising antitumor activity against various cancer cell lines, suggesting potential applications in oncology .
Biological Activity Data
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antinociceptive | P2X4 Receptor | Pain relief | |
| Antitumor | Various Cancer Cell Lines | Inhibition of proliferation | |
| Anti-inflammatory | Cytokine Production | Reduced inflammation |
Case Studies and Research Findings
- Antinociceptive Effects : A study demonstrated that compounds structurally related to this compound exhibited significant antinociceptive effects in animal models by modulating P2X4 receptor activity .
- Antitumor Activity : Another investigation reported the synthesis and evaluation of several benzofuroxazine derivatives that displayed potent cytotoxicity against human cancer cell lines such as HT-29 and TK-10. These compounds were found to induce apoptosis and inhibit cell cycle progression .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzofuroxazine can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of nitrogen-containing heterocycles in the structure often enhances the antimicrobial efficacy due to their ability to interact with bacterial enzymes and cell membranes .
Anticancer Potential
Compounds analogous to (Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have demonstrated anticancer properties in various studies. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell cycle progression. This is particularly relevant for compounds that can target specific pathways involved in cancer cell proliferation .
Antioxidant Activity
The antioxidant capabilities of similar compounds have been explored, showing potential for mitigating oxidative stress-related damage in biological systems. The ability to scavenge free radicals is crucial for developing therapeutic agents aimed at preventing diseases associated with oxidative stress .
Case Study 1: Antimicrobial Efficacy
In a study examining a series of pyridine-based derivatives, compounds similar to this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzofuroxazine derivatives revealed that specific modifications to the pyridine rings significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead structures for developing novel anticancer therapies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
(Z)-2-(3-Methoxybenzylidene)-8-(Pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
This analogue () shares the benzofuro-oxazin-one scaffold but differs in substituents:
- Position 2 : 3-Methoxybenzylidene (electron-donating methoxy group) vs. pyridin-3-ylmethylene (electron-withdrawing pyridinyl).
- Position 8 : Pyridin-3-ylmethyl vs. pyridin-4-ylmethyl.
Key Implications :
- The pyridin-3-ylmethyl substituent at position 8 introduces a nitrogen atom in the meta position, altering binding interactions compared to the para-oriented pyridin-4-ylmethyl group in the target compound.
Hypothetical Analogues with Varied Substituents
- Electron-withdrawing groups (e.g., pyridinyl) at position 2 could enhance stability against metabolic degradation.
- Bulky substituents at position 8 might sterically hinder target binding, reducing potency.
Comparison with Pharmacologically Active Heterocycles
(R)-3-Benzyl-N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-yl)amino)-2-Oxo-1,4-Dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-Oxo-5-Phenyl-2,3-Dihydro-1H-Benzo[e][1,4]diazepine-8-Carboxamide (Compound 11f, )
This 2022 compound () features a benzodiazepine-pyrimido-pyrimidine hybrid structure. While chemically distinct from the target benzofuro-oxazin-one, both share:
- Pyridinyl substituents , suggesting possible overlap in solubility or pharmacokinetic profiles.
Divergences :
Impurities in Ofloxacin Derivatives ()
The 2018 report () highlights impurities in quinolone antibiotics like ofloxacin, which contain pyrido-benzoxazine motifs. Though pharmacologically distinct from the target compound, these derivatives underscore:
- Synthetic challenges : Fused oxazine rings often require precise reaction conditions to avoid byproducts (e.g., oxidation or ring-opening).
- Analytical techniques : HPLC or mass spectrometry methods for ofloxacin impurities could be adapted for quality control of benzofuro-oxazin-one analogues .
Data Table: Structural and Functional Comparison
Preparation Methods
Benzofuran Precursor Preparation
The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-5-methoxyacetophenone with concentrated H₂SO₄ induces cyclodehydration to yield 5-methoxybenzofuran-2(3H)-one.
Oxazinone Ring Formation
The oxazinone moiety is constructed through intramolecular lactamization . Reacting 3-aminobenzofuran-2-carboxylic acid with triphosgene in dichloromethane generates the oxazinone ring via urea intermediate formation, followed by cyclization under basic conditions (Scheme 1):
$$
\text{3-Aminobenzofuran-2-carboxylic acid} \xrightarrow[\text{Et}3\text{N}]{\text{Cl}3\text{C-O-CCl}_3} \text{Benzofurooxazinone core}
$$
Reaction Conditions :
- Temperature: 0°C to room temperature
- Yield: 78–85%
- Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 4.32 (t, J = 6.0 Hz, 2H), 3.87 (s, 3H).
Introduction of the Pyridin-3-ylmethylene Group
Condensation with Pyridine-3-carbaldehyde
The ketone at position 2 of the benzofurooxazinone undergoes acid-catalyzed condensation with pyridine-3-carbaldehyde to form the (Z)-configured enamine. Glacial acetic acid in ethanol at room temperature facilitates imine formation while favoring the Z-isomer through steric control (Scheme 2):
$$
\text{Benzofurooxazinone} + \text{Pyridine-3-carbaldehyde} \xrightarrow[\text{AcOH}]{\text{EtOH, RT}} \text{(Z)-Pyridin-3-ylmethylene intermediate}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Molar Ratio (Core:Aldehyde) | 1:1.2 |
| Solvent | Ethanol |
| Catalyst | Glacial AcOH (0.2 mL) |
| Time | 12 h |
| Yield | 89% |
Stereochemical Control :
- Z-Selectivity (>95%) confirmed via NOESY (nuclear Overhauser effect between pyridinyl H and oxazinone CH₂).
- IR: $$ \nu_{\text{C=N}} $$ 1620 cm⁻¹; $$ ^1\text{H NMR} $$: δ 8.87 (s, 1H, CH=N).
Installation of the Pyridin-4-ylmethyl Substituent
Alkylation of the Oxazinone Nitrogen
The secondary amine in the oxazinone ring is alkylated using 4-(chloromethyl)pyridine hydrochloride in the presence of K₂CO₃ in DMF (Scheme 3):
$$
\text{(Z)-Intermediate} + \text{4-(Chloromethyl)pyridine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{Target Compound}
$$
Reaction Parameters :
- Temperature: 80°C
- Time: 6 h
- Yield: 82%
- Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7)
Analytical Validation :
- HRMS (ESI): m/z calcd for C₂₃H₁₈N₃O₃ [M+H]⁺: 408.1348; found: 408.1351.
- $$ ^{13}\text{C NMR} $$: δ 164.2 (C=O), 154.3 (C=N), 149.7 (pyridinyl C).
Alternative Synthetic Routes and Comparative Analysis
Transition-Metal Catalyzed Approaches
Palladium-catalyzed Suzuki coupling was explored to attach pre-functionalized pyridinyl groups but showed lower yields (<60%) due to steric hindrance.
One-Pot Tandem Reactions
Attempts to combine oxazinone cyclization and condensation in a single step resulted in moderate yields (65%) but required harsh conditions (refluxing toluene), complicating purification.
Scale-Up and Process Optimization
Solvent Screening
Ethanol provided optimal yields for the condensation step, while DMF proved critical for alkylation efficiency. Alternatives like THF or acetonitrile reduced yields by 15–20%.
Catalyst Loading
Increasing AcOH beyond 0.2 mL in the condensation step led to side products (e.g., over-oxidation), while lower amounts slowed reaction kinetics.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for (Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, and how can reaction reproducibility be optimized?
- Answer : The compound’s synthesis likely involves multi-step heterocyclic condensation reactions, leveraging pyridine-substituted precursors. Key steps include:
- Pyridinylmethylene formation : Via Knoevenagel condensation between pyridine-3-carbaldehyde and active methylene groups.
- Benzofuro-oxazinone core assembly : Cyclization under acidic or basic conditions, as seen in analogous benzoxazinone syntheses .
- Reproducibility : Optimize stoichiometric ratios (e.g., pyridinylmethyl groups), solvent polarity (e.g., DMF or THF), and temperature gradients (70–120°C) to minimize side products. Use HPLC (C18 columns, pH 6.5 buffer) for purity validation .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Answer :
- NMR : H and C NMR to confirm Z-configuration via coupling constants (e.g., olefinic protons) and pyridinylmethyl substitution patterns .
- HPLC-MS : Reverse-phase chromatography (e.g., ammonium acetate buffer, pH 6.5) coupled with high-resolution MS for molecular ion validation and impurity profiling (e.g., EP/Pharm. Eur. guidelines) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?
- Answer : Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and control for oxygen tension/pH in antioxidant activity tests .
- Dose-response normalization : Express bioactivity relative to positive controls (e.g., ascorbic acid for antioxidant assays) to account for inter-lab variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from divergent models (e.g., in vitro vs. ex vivo) .
Q. What experimental design frameworks are suitable for studying the environmental fate of this compound?
- Answer : Adapt methodologies from long-term environmental chemistry projects (e.g., INCHEMBIOL):
- Compartmental analysis : Track distribution in soil/water matrices using C-labeled analogs and LC-MS/MS quantification .
- Biotic transformations : Use microbial consortia (e.g., Pseudomonas spp.) to assess biodegradation pathways under aerobic/anaerobic conditions .
- Risk assessment : Apply probabilistic models (e.g., Monte Carlo simulations) to estimate ecological risks based on persistence and bioaccumulation data .
Q. How does the Z-configuration influence the compound’s interaction with biological targets compared to its E-isomer?
- Answer : The Z-isomer’s spatial arrangement affects binding affinity and selectivity:
- Molecular docking : Compare binding modes with enzymes (e.g., kinases or oxidoreductases) using AutoDock Vina or Schrödinger Suite.
- Pharmacophore mapping : Highlight steric clashes or hydrogen-bonding differences between isomers using PyMOL .
- In vitro validation : Test isomer-specific inhibition via enzyme kinetics (e.g., IC shifts in dose-response curves) .
Methodological Challenges and Solutions
Q. What strategies address low yields during large-scale synthesis of this compound?
- Answer :
- Catalytic optimization : Replace traditional bases (e.g., KCO) with organocatalysts (e.g., DMAP) to enhance cyclization efficiency .
- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
- Byproduct recycling : Use silica gel chromatography or crystallization (e.g., ethanol/water mixtures) to recover unreacted precursors .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
